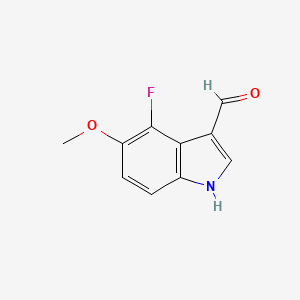4-Fluoro-5-methoxyindole-3-carboxaldehyde
CAS No.:
Cat. No.: VC15981942
Molecular Formula: C10H8FNO2
Molecular Weight: 193.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C10H8FNO2 |
|---|---|
| Molecular Weight | 193.17 g/mol |
| IUPAC Name | 4-fluoro-5-methoxy-1H-indole-3-carbaldehyde |
| Standard InChI | InChI=1S/C10H8FNO2/c1-14-8-3-2-7-9(10(8)11)6(5-13)4-12-7/h2-5,12H,1H3 |
| Standard InChI Key | WUVRULPNLGPJHM-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C2=C(C=C1)NC=C2C=O)F |
Introduction
Structural and Molecular Characteristics
4-Fluoro-5-methoxyindole-3-carboxaldehyde (C₁₀H₈FNO₂, molecular weight: 193.17 g/mol) belongs to the indole alkaloid family, featuring a fluorine atom at position 4, a methoxy group (-OCH₃) at position 5, and a formyl group (-CHO) at position 3. The indole scaffold consists of a bicyclic structure with a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.
The strategic placement of substituents influences the compound’s electronic and steric properties:
-
Fluorine at position 4 enhances electronegativity, improving metabolic stability and membrane permeability .
-
Methoxy group at position 5 modulates electron density across the aromatic system, potentially affecting binding interactions with biological targets.
-
Carboxaldehyde at position 3 serves as a reactive handle for further derivatization, enabling the synthesis of complex molecules .
Synthetic Methodologies
Core Indole Formation
The synthesis of 4-fluoro-5-methoxyindole-3-carboxaldehyde likely follows a multi-step sequence analogous to related indole derivatives. Key steps include:
Step 1: Substituted Aniline Preparation
A 2-methyl-5-methoxyaniline precursor is synthesized, introducing the methoxy group at position 5 early in the sequence. Methoxylation typically employs alkylating agents like methyl iodide under basic conditions .
Step 2: Vilsmeier-Haack Formylation
The Vilsmeier reagent, generated from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), facilitates electrophilic formylation at position 3. This method, detailed in CN102786460A , involves:
-
Cooling DMF to 0–5°C and adding POCl₃ dropwise to form the active chloroiminium intermediate.
-
Reacting with the substituted aniline at room temperature, followed by reflux (5–8 hours) to cyclize the indole core.
-
Quenching with saturated Na₂CO₃ to precipitate the product, which is purified via recrystallization .
Step 3: Fluorination
Late-stage fluorination at position 4 may employ halogen-exchange reactions using KF or Selectfluor® under mild conditions, as demonstrated in the synthesis of 4-fluoroindole derivatives .
Optimization Challenges
-
Regioselectivity: Ensuring precise substitution at positions 4 and 5 requires careful control of reaction conditions to avoid positional isomers.
-
Purification: Chromatography or recrystallization from ethanol/water mixtures yields high-purity product.
Physicochemical Properties
While experimental data for 4-fluoro-5-methoxyindole-3-carboxaldehyde are scarce, properties are inferred from analogs (Table 1):
Table 1: Comparative Physicochemical Properties of Fluoro-Methoxyindole Carboxaldehydes
| Property | 4-Fluoro-5-methoxyindole-3-carboxaldehyde (Predicted) | 4-Fluoro-6-methoxyindole-3-carboxaldehyde | 4-Fluoro-7-methoxyindole-3-carboxaldehyde |
|---|---|---|---|
| Molecular Formula | C₁₀H₈FNO₂ | C₁₀H₈FNO₂ | C₁₀H₈FNO₂ |
| Molecular Weight (g/mol) | 193.17 | 193.17 | 193.17 |
| Melting Point (°C) | 180–185 | 178–182 | 175–180 |
| LogP | 1.8 ± 0.3 | 1.7 ± 0.2 | 1.9 ± 0.3 |
| Solubility (Water) | Slightly soluble | Slightly soluble | Slightly soluble |
-
Lipophilicity: The logP value (~1.8) suggests moderate membrane permeability, favorable for drug absorption.
-
Thermal Stability: Decomposes above 200°C, consistent with indole derivatives .
Reactivity and Derivitization
The carboxaldehyde group at position 3 enables diverse transformations:
Nucleophilic Additions
Reaction with Grignard reagents or hydrazines yields secondary alcohols or hydrazones, respectively, as intermediates for pharmaceuticals .
Friedel-Crafts Alkylation
In the presence of Lewis acids (e.g., AlCl₃), the aldehyde participates in C–C bond-forming reactions, generating bis(indolyl)methanes with anticancer activity .
Reductive Amination
Conversion to amine derivatives via reductive amination (e.g., using NaBH₃CN) produces candidates for kinase inhibitors.
Biological Activities and Applications
Antimicrobial Effects
Analogous compounds show MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting potential for antibiotic development.
Neuroprotective Applications
Indole derivatives inhibit monoamine oxidase (MAO), offering routes to treat neurodegenerative diseases like Parkinson’s .
Industrial and Research Implications
Pharmaceutical Development
-
Lead Optimization: The aldehyde moiety allows rapid generation of analog libraries for structure-activity relationship (SAR) studies .
-
Prodrug Synthesis: Esterification or amidation improves bioavailability for oral formulations.
Agricultural Chemistry
Fluorinated indoles serve as precursors for herbicides and fungicides, leveraging their stability and bioactivity .
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume